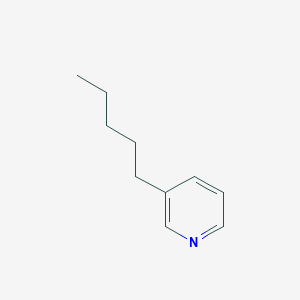

3-Pentylpyridine

説明

Overview of Pyridine (B92270) Derivatives in Contemporary Chemistry

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group (=CH−) replaced by a nitrogen atom. This substitution has profound effects on the molecule's physical and chemical properties, making pyridine and its derivatives fundamental building blocks in numerous areas of chemistry.

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" as it is a common feature in a multitude of approved drugs. mdpi.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for binding to biological targets and for improving the pharmacokinetic properties of drug candidates. nih.gov Pyridine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. ox.ac.uk

In materials science, pyridine derivatives are investigated for their potential in creating liquid crystals, fluorescent sensors, and high-energy materials. The nitrogen atom's lone pair of electrons and the polar nature of the pyridine ring contribute to the unique photophysical and electrochemical properties of these materials. mdpi.com

Furthermore, pyridine and its derivatives are widely used as catalysts and reagents in organic synthesis. They can act as nucleophilic catalysts, bases, and ligands for transition metal catalysts. acs.org The specific properties and reactivity of a pyridine derivative can be finely tuned by the nature and position of the substituents on the pyridine ring.

Significance of the Pentyl Substituent in Pyridine Chemistry

The introduction of an alkyl substituent, such as a pentyl group, onto the pyridine ring significantly modifies its physicochemical properties. The pentyl group is a five-carbon alkyl chain with the chemical formula -C₅H₁₁. foodb.ca Its primary influence is on the lipophilicity of the molecule. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The addition of a pentyl group generally increases the lipophilicity of the pyridine core, which can enhance its ability to cross biological membranes.

The position of the pentyl group on the pyridine ring is also crucial. In 3-pentylpyridine, the substituent is at the meta-position relative to the nitrogen atom. This placement influences the electronic properties of the ring. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This can slightly increase the electron density at the nitrogen atom, potentially affecting its basicity. A theoretical study on 3-substituted pyridines has been conducted to understand the acidity of their conjugate acids. mdpi.com

The length and branching of the alkyl chain can also impact the physical state and intermolecular interactions of the compound. For instance, the length of the alkyl chain on pyridine derivatives has been shown to affect their photophysical properties in the aggregated state. thegoodscentscompany.com

Academic Research Trajectories for this compound

Specific academic research focusing exclusively on this compound is limited. However, its research trajectory can be inferred from studies on 3-alkylpyridines and the broader context of pyridine chemistry.

Synthesis: Research into the synthesis of 3-alkylpyridines is an active area. General methods for synthesizing substituted pyridines often involve multi-component reactions or cross-coupling strategies. For instance, a novel synthesis of 3-substituted pyridines directly from pyridine has been reported. acs.org Other approaches include the formal (3+3) cycloaddition of enamines with unsaturated aldehydes and ketones, and catalytic enantioselective methods to produce 3-substituted piperidines from pyridines. ox.ac.ukacs.orgnih.govorganic-chemistry.org These general synthetic strategies could potentially be applied to the specific synthesis of this compound.

Characterization: The characterization of this compound would involve standard spectroscopic techniques. Data from PubChem indicates its molecular formula is C₁₀H₁₅N and its molecular weight is 149.23 g/mol . nih.gov Experimental data for its boiling point is reported to be in the range of 221.0 to 223.0 °C at 760.00 mm Hg. nih.gov Spectroscopic data, such as NMR (¹H and ¹³C), IR, and mass spectrometry, would be crucial for its unambiguous identification and structural elucidation. The NIST Mass Spectrometry Data Center provides Kovats retention indices for this compound. nih.gov

Potential Applications: Based on the known applications of other alkylpyridines, research on this compound could be directed towards several areas. Its lipophilic nature makes it a candidate for investigation in medicinal chemistry, where it could serve as a fragment or lead compound for new therapeutic agents. Furthermore, 3-alkylpyridines have been identified in the flavor and fragrance industry. For example, 3-ethylpyridine (B110496) is used to create burnt and roasted notes in various food flavors. perfumerflavorist.com this compound has been detected in roasted lamb fat and orange oil, suggesting its potential as a flavor component. thegoodscentscompany.com In materials science, the incorporation of a flexible pentyl chain could be explored for its effect on the properties of pyridine-based liquid crystals or polymers.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N | nih.gov |

| Molecular Weight | 149.23 g/mol | nih.gov |

| Boiling Point | 221.0-223.0 °C (at 760 mm Hg) | nih.gov |

| logP (o/w) | 3.378 (estimated) | thegoodscentscompany.com |

| Water Solubility | 2246 mg/L at 25 °C (estimated) | thegoodscentscompany.com |

| CAS Number | 1802-20-6 | nih.gov |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data Type | Value/Reference | Source |

|---|---|---|

| Kovats Retention Index (Standard non-polar) | 1242 | nih.gov |

| Kovats Retention Index (Standard polar) | 1706 | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

3-pentylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-3-4-6-10-7-5-8-11-9-10/h5,7-9H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFPTAWUHHGUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285686 | |

| Record name | 3-pentylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

221.00 to 223.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Pentylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1802-20-6 | |

| Record name | 3-Pentylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001802206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1802-20-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-pentylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PENTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XM63Y2756 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Pentylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthesis of 3-Pentylpyridine

The introduction of an alkyl chain at the C3 position of a pyridine (B92270) ring presents a unique set of challenges due to the electronic properties of the heterocycle. However, several effective strategies have been developed to achieve this transformation.

While direct reductive disilylation and subsequent alkylation specifically for this compound is not extensively documented, the general principles of this approach can be applied. This methodology typically involves the reduction of the pyridine ring to form a more reactive intermediate, which can then be alkylated.

Mechanochemical methods offer a solvent-free, environmentally friendly alternative for the synthesis of organometallic reagents and subsequent coupling reactions. The C4-regioselective alkylation of pyridines has been achieved using mechanochemically activated magnesium metal. acs.org This approach involves the direct C-4–H alkylation of pyridines with alkyl halides, driven by the highly active magnesium(0) metal. acs.org While this method favors the C4 position, modifications to the substrate or reaction conditions could potentially influence the regioselectivity to favor the C3 isomer. A proposed radical-radical coupling pathway underscores the novelty of this synthetic strategy. acs.org

The direct nucleophilic substitution of a leaving group at the 3-position of the pyridine ring is generally slow. However, transition metal-catalyzed cross-coupling reactions, which proceed via a formal nucleophilic substitution, are highly effective for the synthesis of 3-alkylpyridines.

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 3-bromopyridine (B30812) with pentylmagnesium bromide in the presence of a suitable catalyst. wikipedia.orgorganic-chemistry.orgnrochemistry.com These reactions are often carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.orgnrochemistry.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in place of a Grignard reagent and is known for its high functional group tolerance and stereoselectivity. wikipedia.orgnih.gov The synthesis of this compound via this method would involve the coupling of a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) with a pentylzinc halide, catalyzed by a palladium or nickel complex. wikipedia.orgorgsyn.org The reactivity of the halide at the 3-position is generally lower than at the 2- or 4-positions, which allows for selective couplings in di- or poly-halogenated pyridines. orgsyn.org

Suzuki Coupling: The Suzuki coupling employs an organoboron reagent, such as a boronic acid or ester, and is one of the most widely used cross-coupling reactions. The synthesis of this compound can be envisioned through the palladium-catalyzed reaction of a 3-halopyridine with pentylboronic acid or a corresponding pinacol (B44631) ester.

A general scheme for these cross-coupling reactions is presented below:

Scheme 1: General representation of Kumada, Negishi, and Suzuki cross-coupling reactions for the synthesis of this compound.

Scheme 1: General representation of Kumada, Negishi, and Suzuki cross-coupling reactions for the synthesis of this compound.The table below summarizes the key components of these nucleophilic substitution-type cross-coupling reactions.

| Coupling Reaction | Organometallic Reagent | Pyridine Substrate | Typical Catalyst |

| Kumada | Pentylmagnesium bromide | 3-Bromopyridine | Ni or Pd complexes wikipedia.orgorganic-chemistry.org |

| Negishi | Pentylzinc halide | 3-Halopyridine | Pd or Ni complexes wikipedia.orgorgsyn.org |

| Suzuki | Pentylboronic acid/ester | 3-Halopyridine | Pd complexes |

While many pyridine syntheses involve the construction of the ring from acyclic precursors, such as the Hantzsch pyridine synthesis from 1,3-dicarbonyl compounds and an aldehyde, these methods often lead to polysubstituted pyridines. mdpi.com More modern approaches focus on the direct functionalization of the pre-formed pyridine ring.

A notable catalyzed approach for the C3-alkylation of pyridines involves a borane-catalyzed tandem reaction. nih.gov This method proceeds through the hydroboration of pyridine to form a dihydropyridine (B1217469) intermediate, which then undergoes a nucleophilic addition to an aldehyde, such as pentanal. nih.gov Subsequent oxidative aromatization yields the C3-alkylated pyridine. nih.gov This technique is advantageous due to its mild reaction conditions and high regioselectivity for the C3 position. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives. Microwave-assisted organic synthesis has been recognized as a green tool, offering benefits such as shorter reaction times and higher yields. nih.gov One-pot, multi-component reactions under microwave irradiation represent an efficient and environmentally benign route to substituted pyridines. nih.gov While a specific green synthesis for this compound is not detailed, the application of these principles, for example, by using greener solvents, catalyst-free conditions where possible, or energy-efficient methods like mechanochemistry and microwave irradiation, is a key area of modern synthetic chemistry. acs.orgnih.gov

Derivatization and Functionalization of this compound

The this compound molecule can be further modified at either the pyridine ring or the pentyl side chain, offering pathways to a diverse range of more complex structures.

Side-Chain Oxidation: The pentyl side chain of this compound is susceptible to oxidation at the benzylic-like position (the carbon atom attached to the pyridine ring). Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or acidic potassium dichromate (K₂Cr₂O₇) can oxidize the alkyl group to a carboxylic acid, which would yield nicotinic acid (pyridine-3-carboxylic acid) from this compound. orgoreview.comlibretexts.orgopenstax.org This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. orgoreview.comlibretexts.org

Metalation: The pyridine ring can be deprotonated using strong bases to form organometallic intermediates, which can then be reacted with various electrophiles to introduce new functional groups. nih.gov The regioselectivity of this metalation is influenced by the directing effects of both the ring nitrogen and any existing substituents. For this compound, metalation could potentially occur at the C2, C4, or C6 positions, depending on the specific base and reaction conditions used.

The table below outlines potential derivatization reactions of this compound.

| Reaction Type | Reagent/Conditions | Expected Product | Regioselectivity/Comments |

| Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | 5-Nitro-3-pentylpyridine | Substitution favored at C5. Harsh conditions often needed. quora.comquora.com |

| Side-Chain Oxidation | e.g., KMnO₄, heat | Nicotinic acid | The entire pentyl group is oxidized to a carboxylic acid. orgoreview.comlibretexts.org |

| Metalation | e.g., Strong base (LDA, n-BuLi) then Electrophile (E⁺) | Functionalized this compound | Position of functionalization (C2, C4, or C6) depends on reaction conditions. nih.gov |

Oxidation Reactions

Oxidation reactions of this compound can target the nitrogen atom of the pyridine ring or, under specific conditions, lead to coupling reactions.

The nitrogen atom in the pyridine ring is nucleophilic and can be readily oxidized to form a pyridine N-oxide. scripps.edu This transformation is significant as it alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitution. The synthesis of pyridine-N-oxide was first reported by Jakob Meisenheimer. wikipedia.org The oxidation of 3-substituted pyridines, such as this compound, to their corresponding N-oxides can be achieved using various oxidizing agents. arkat-usa.org The electron-donating nature of the pentyl group increases the electron density at the nitrogen atom, facilitating the attack by the oxidant.

Common oxidizing agents include peroxy acids, such as peroxybenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid. wikipedia.orgarkat-usa.org The reaction with m-CPBA is particularly efficient for 3-substituted pyridines. arkat-usa.org The resulting this compound N-oxide is a versatile intermediate. The N-oxide group enhances reactivity at the 2- and 4-positions of the pyridine ring. wikipedia.org

Table 1: Oxidizing Agents for Pyridine N-oxide Formation

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | arkat-usa.org |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Glacial acetic acid | arkat-usa.org |

| Peroxybenzoic Acid | Not specified | wikipedia.org |

| Potassium Peroxymonosulfate | Not specified | arkat-usa.org |

Oxidative dimerization involves the coupling of two pyridine molecules to form bipyridine structures. While specific studies on this compound are not extensively detailed, the mechanisms for related pyridine compounds generally involve C-H bond activation, often catalyzed by transition metals like palladium. researchgate.net For some heterocyclic systems, oxidative dimerization can be initiated by single-electron transfer (SET) oxidants, leading to the formation of a cation-radical which then dimerizes. nih.gov

Two plausible, though speculative, mechanisms for the dimerization of pyridine derivatives have been proposed in related systems. nih.gov

Stepwise Mechanism: This pathway could involve the initial formation of an intermediate complex with an oxidant, followed by a series of bond formations and cleavages to yield the dimeric product.

Radical Cation Mechanism: A single electron transfer (SET) from the pyridine derivative to an oxidant (like hypochlorite) could generate a cation-radical. Dimerization of these radicals would lead to a dication, which then undergoes intramolecular cyclization to form the final polycyclic dimer. nih.gov

The functionalization and synthesis of bipyridine derivatives are of significant interest due to their application as chelating ligands in chemistry. researchgate.net

Reduction Reactions: Dihydropyridine Formation

The reduction of the pyridine ring in this compound leads to the formation of dihydropyridines (DHPs). These structures are important motifs in medicinal chemistry and are analogous to the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) coenzyme. nih.govdovepress.com The direct reduction of the pyridine ring is challenging due to its aromatic stability. Therefore, the ring is typically activated prior to reduction, for instance, by N-alkylation to form a pyridinium (B92312) salt.

Reduction of the resulting pyridinium salt with a reducing agent like sodium borohydride (B1222165) yields a mixture of 1,2-dihydropyridine and 1,4-dihydropyridine (B1200194) isomers. nih.govrsc.org The Fowler Reduction, using sodium borohydride on activated pyridines, is a widely used method to access N-substituted 1,2-DHPs, although selectivity can be an issue. nih.gov More recent methods, such as using amine borane, offer a mild and selective alternative for the dearomatization of pyridines to form a variety of N-substituted 1,4- and 1,2-dihydropyridines. nih.gov The precise ratio of the 1,2- and 1,4-isomers depends on the reaction conditions, including the solvent and the nature of the substituents on the ring. rsc.org

Substitution Reactions (e.g., Nitro, Sulfo, Halo Derivatives)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult because the ring is electron-deficient and the nitrogen atom can be protonated or coordinate to the Lewis acid catalyst under typical reaction conditions, further deactivating the ring. organicchemistrytutor.commasterorganicchemistry.com However, the presence of the activating pentyl group at the C-3 position directs incoming electrophiles primarily to the C-2, C-4, and C-6 positions. These reactions often require forcing conditions.

Nitration : The nitration of aromatic compounds is typically achieved with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. organicchemistrytutor.commasterorganicchemistry.com For 3-alkylpyridines, nitration is sluggish and can result in low yields, producing a mixture of 2-nitro and 4-nitro isomers, alongside potential N-oxide formation.

Sulfonation : This reaction involves treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in concentrated H₂SO₄). organicchemistrytutor.commasterorganicchemistry.com The electrophile is protonated SO₃. Sulfonation of this compound would be expected to yield a mixture of sulfonic acid derivatives, but the reaction is often reversible. organicchemistrytutor.com

Halogenation : Halogenation with chlorine or bromine requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to activate the halogen. organicchemistrytutor.com The reaction with this compound would yield a mixture of halogenated isomers, primarily at the positions ortho and para to the pentyl group.

Table 2: General Conditions for Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Reference |

|---|---|---|---|

| Nitration | Conc. HNO₃ + Conc. H₂SO₄ | NO₂⁺ | masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | HSO₃⁺ | masterorganicchemistry.com |

Alkylation and Hydroxyalkylation Reactions

These reactions involve the formation of a new carbon-carbon bond at a carbon atom of the pyridine ring.

Direct C-H alkylation is a modern and efficient method for functionalizing heterocyclic compounds, avoiding the need for pre-functionalized starting materials. This strategy often employs a transition metal catalyst and a directing group. The directing group, temporarily installed on the molecule, positions the catalyst at a specific C-H bond, enabling selective functionalization.

For pyridine derivatives, a directing group can be attached to the nitrogen atom or a substituent. A transition metal, such as rhodium(III) or palladium(II), coordinates to both the directing group and the target C-H bond, forming a metallacycle intermediate. nih.gov This intermediate then reacts with an alkylating agent. While specific examples detailing the directed C-H alkylation of this compound itself are not prominent, the principle is widely applied in pyridine chemistry. For instance, α,β-unsaturated oxime pivalates can undergo Rh(III)-catalyzed C-H activation and subsequent reaction with alkenes to form 2,3-dihydropyridines, demonstrating the power of this approach for functionalizing pyridine-type structures. nih.gov This methodology allows for high regioselectivity that is often difficult to achieve with classical electrophilic substitution reactions.

Compound List

Table 3: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | C₁₀H₁₅N |

| This compound N-oxide | C₁₀H₁₅NO |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ |

| Hydrogen Peroxide | H₂O₂ |

| Acetic Acid | C₂H₄O₂ |

| Peroxybenzoic Acid | C₇H₆O₃ |

| Potassium Peroxymonosulfate | HKSO₅ |

| Magnesium Monoperoxyphthalate | C₈H₄MgO₆ |

| Palladium | Pd |

| Sodium Borohydride | NaBH₄ |

| 1,2-Dihydropyridine | C₅H₇N |

| 1,4-Dihydropyridine | C₅H₇N |

| Amine borane | BH₃NH₃ |

| Nitric Acid | HNO₃ |

| Sulfuric Acid | H₂SO₄ |

| Sulfur Trioxide | SO₃ |

| Iron(III) Bromide | FeBr₃ |

| Aluminum Chloride | AlCl₃ |

Minisci Reactions and Enantioselective Hydroxyalkylation

The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles like pyridine and its derivatives. wikipedia.org This radical substitution allows for the introduction of alkyl groups onto the pyridine ring. wikipedia.org In the case of this compound, the reaction proceeds by generating an alkyl radical, which then attacks the protonated pyridine ring. The pentyl group at the 3-position electronically and sterically influences the regioselectivity of this addition.

The reaction is typically carried out in an acidic medium to ensure the protonation of the pyridine nitrogen, which activates the ring towards radical attack. wikipedia.org The alkyl radical can be generated from various precursors, such as carboxylic acids via oxidative decarboxylation with silver nitrate (B79036) and a persulfate, or from alkyl halides. wikipedia.org For this compound, the incoming alkyl radical is directed to the positions ortho and para to the nitrogen atom, namely the C2, C4, and C6 positions. The presence of the C3-pentyl group can lead to a mixture of regioisomers, with the distribution depending on the specific reaction conditions and the nature of the incoming radical. wikipedia.orgnih.gov

A general representation of the Minisci reaction on this compound is shown below:

This compound + R• → [Intermediate Radical] → Alkyl-3-pentylpyridineWhere R• is an alkyl radical.

Recent advancements in Minisci-type reactions have also explored photoredox catalysis, offering milder reaction conditions. organic-chemistry.org

While specific studies on the enantioselective hydroxyalkylation of this compound are not extensively documented, the principles of enantioselective C-H functionalization of pyridines can be applied. Asymmetric catalysis, for instance using chiral Brønsted acids or transition metal complexes, can create a chiral environment that favors the formation of one enantiomer over the other. nih.govchemrxiv.org In a hypothetical enantioselective hydroxyalkylation, a prochiral nucleophile would be directed to one of the prochiral C-H bonds of this compound (e.g., C2 or C6), leading to a chiral product. The development of such reactions is an active area of research. nih.gov

Formation of Polyheterocyclic Ensembles

This compound can serve as a building block for the synthesis of more complex polyheterocyclic systems, such as bipyridines and terpyridines. These structures are of significant interest due to their applications as ligands in coordination chemistry and materials science. nih.govresearchgate.net

One common approach to synthesizing bipyridines involves the coupling of two pyridine units. nih.gov For instance, a halogenated derivative of this compound could undergo a cross-coupling reaction, such as a Suzuki or Stille coupling, with another pyridine-containing coupling partner. nih.govpreprints.org Alternatively, homocoupling reactions of a suitable this compound derivative can also yield symmetrical bipyridines. nih.gov

The synthesis of terpyridines often involves a one-pot condensation reaction. nih.govmdpi.comrsc.orgnih.govresearchgate.net A common method is the reaction of a substituted pyridine derivative, an aldehyde, and a source of ammonia (B1221849), such as ammonium (B1175870) acetate. nih.govrsc.org In the context of this compound, it could potentially be a component in such a multi-component reaction to form a terpyridine structure. For example, a derivative of this compound could be designed to react with other pyridine-containing fragments to assemble the terpyridine core. The specific substitution pattern of the resulting terpyridine would depend on the starting materials and reaction conditions. mdpi.comnih.govresearchgate.net

| Starting Material | Reagents | Product Type | Reference(s) |

| Halogenated this compound | Pyridine boronic acid, Pd catalyst | Bipyridine | nih.govpreprints.org |

| This compound derivative | Aldehyde, Ammonium acetate | Terpyridine | nih.govrsc.org |

Halofunctionalization with N-Halosuccinimides

Halogenated pyridines are valuable intermediates in organic synthesis, serving as precursors for a wide range of functional group transformations. nih.gov N-Halosuccinimides, such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are commonly used reagents for the halogenation of aromatic and heteroaromatic compounds. nih.govnsf.govorganic-chemistry.orgresearchgate.netlookchem.com

The halofunctionalization of this compound with an N-halosuccinimide would introduce a halogen atom onto the pyridine ring. The regioselectivity of this electrophilic substitution is governed by the electronic properties of the pyridine ring and the steric influence of the pentyl group. The pyridine ring is generally electron-deficient, making direct electrophilic substitution challenging. However, the reaction can be facilitated under certain conditions, such as through the formation of Zincke imine intermediates or by using activating catalysts. nih.govnsf.gov

For this compound, halogenation is expected to occur at the positions most susceptible to electrophilic attack, which are influenced by the directing effect of the pentyl group and the inherent reactivity of the pyridine ring. The reaction with N-iodosuccinimide (NIS), for example, can be promoted by an acid catalyst. organic-chemistry.orgresearchgate.netlookchem.com The reaction with N-bromosuccinimide (NBS) can proceed via a radical mechanism, particularly for allylic or benzylic bromination, but it can also act as an electrophilic bromine source. d-nb.infomasterorganicchemistry.com

A plausible reaction scheme for the iodination of this compound with NIS is as follows:

This compound + NIS → Iodo-3-pentylpyridine + SuccinimideThe precise position of halogenation would depend on the specific N-halosuccinimide used and the reaction conditions employed. nih.govnsf.gov

| Reagent | Reaction Type | Potential Product | Reference(s) |

| N-Iodosuccinimide (NIS) | Electrophilic Iodination | Iodo-3-pentylpyridine | organic-chemistry.orgresearchgate.net |

| N-Bromosuccinimide (NBS) | Electrophilic/Radical Bromination | Bromo-3-pentylpyridine | d-nb.infomasterorganicchemistry.com |

| N-Chlorosuccinimide (NCS) | Electrophilic Chlorination | Chloro-3-pentylpyridine | nih.govnsf.gov |

Spectroscopic and Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-Pentylpyridine, offering profound insights into its molecular framework and dynamic properties. ipb.pt

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. The ¹H NMR spectrum displays signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the pentyl chain. Similarly, the ¹³C NMR spectrum shows distinct resonances for each unique carbon atom.

To definitively assign these signals, two-dimensional (2D) NMR experiments are employed. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. nih.gov It is pivotal for identifying which proton signal corresponds to which carbon signal in the molecular structure. nih.gov For this compound, HSQC would link the proton signals of the pentyl chain and the pyridine ring to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) : This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). nih.gov It is crucial for piecing together the molecular skeleton. For instance, an HMBC experiment would show a correlation between the protons on the first carbon of the pentyl chain (C1') and the C2, C3, and C4 carbons of the pyridine ring, confirming the attachment point of the alkyl group. ipb.ptmdpi.com

The combination of these 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, as detailed in the table below. mdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Data is predictive and serves for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| Pyridine Ring | |||

| C-2 | ~8.4 | ~150.0 | H-4 → C-2; H-6 → C-2 |

| C-4 | ~7.5 | ~137.0 | H-2 → C-4; H-5 → C-4; H-6 → C-4 |

| C-5 | ~7.2 | ~123.0 | H-4 → C-5; H-6 → C-5 |

| C-6 | ~8.4 | ~147.0 | H-2 → C-6; H-5 → C-6 |

| Pentyl Chain | |||

| C-1' | ~2.6 (t) | ~35.0 | H-2' → C-3; H-2' → C-4 |

| C-2' | ~1.6 (m) | ~31.0 | H-1' → C-2'; H-3' → C-2' |

| C-3' | ~1.3 (m) | ~30.0 | H-2' → C-3'; H-4' → C-3' |

| C-4' | ~1.3 (m) | ~22.5 | H-3' → C-4'; H-5' → C-4' |

| C-5' | ~0.9 (t) | ~14.0 | H-4' → C-5' |

Variable Temperature (VT) NMR spectroscopy is a powerful method used to study dynamic processes and molecular interactions. nih.gov By recording NMR spectra at different temperatures, researchers can investigate phenomena such as conformational changes, rotational barriers, and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

For pyridine-containing molecules, VT-NMR can reveal information about the stereochemical nonrigidity of their complexes. nih.gov The chemical shifts of certain protons, particularly those involved in or affected by intermolecular interactions, can change with temperature. The rate of this change, known as the temperature coefficient (TC), is a specific and reproducible parameter that can aid in structural characterization. nih.govresearchgate.net While specific VT-NMR studies on this compound are not prominent, the technique would be applicable to study the rotation of the pentyl group relative to the pyridine ring and to analyze its interactions in complex mixtures or with metal ions. researchgate.netnih.gov

Fast Field Cycling (FFC) NMR relaxometry is a specialized technique that measures the nuclear spin-lattice relaxation rate (R₁) over a wide range of magnetic field strengths. qd-latam.comstelar.it This provides access to information about slow molecular dynamics, occurring on timescales from nanoseconds to milliseconds. stelar.itresearchgate.net The resulting data, plotted as a Nuclear Magnetic Resonance Dispersion (NMRD) profile, offers insights into rotational and translational motions of molecules. researchgate.netuni-rostock.de

NMR spectroscopy is an indispensable tool for elucidating the mechanisms of chemical reactions, including those driven by light (photocatalysis). uni-regensburg.de In the context of photocatalytic transformations involving pyridine-containing substrates, NMR can be used to monitor the reaction progress, identify transient intermediates, and characterize final products and byproducts. uni-regensburg.de

For example, in reactions involving Proton-Coupled Electron Transfer (PCET), a key step in many photocatalytic cycles, NMR can help investigate the role of co-catalysts like pyridine. uni-regensburg.de By tracking the changes in the NMR spectrum of the substrate, photocatalyst, and any additives over the course of the reaction, researchers can gain a detailed understanding of intermolecular interactions and reactive pathways. uni-regensburg.denih.gov This allows for the verification of proposed mechanisms and the optimization of reaction conditions for desired outcomes.

Mass Spectrometry (MS) Analysis in Structural Elucidation

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization mass spectrometry (EI-MS) provides two key pieces of information: the molecular weight and the fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ that confirms its molecular formula, C₁₀H₁₅N, and molecular weight of 149.23 g/mol . nih.gov The fragmentation pattern offers structural clues. A characteristic fragmentation for alkylpyridines is the cleavage of the bond beta to the aromatic ring (benzylic-type cleavage), which is a favorable process. This would result in the loss of a butyl radical (•C₄H₉) to form a highly stable ion at m/z 92. This fragment corresponds to the pyridinium (B92312) methyl cation, which often rearranges to a tropylium-like ion.

Table 2: Key Mass Spectral Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion (M⁺) |

| 92 | [C₆H₆N]⁺ | Loss of •C₄H₉ (butyl radical) via beta-cleavage |

Data is based on typical fragmentation patterns for alkylpyridines. nist.gov

X-ray Diffraction and Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline state. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise positions of atoms, bond lengths, and bond angles. wikipedia.orgresearchgate.net

The planarity of the pyridine ring.

The bond lengths and angles of both the ring and the pentyl substituent.

The conformation of the pentyl chain in the solid state.

The arrangement of molecules in the crystal lattice (crystal packing), including any intermolecular interactions like π-stacking. researchgate.net

This information is crucial for understanding the solid-state properties of the material and serves as a benchmark for computational and other structural studies. wikipedia.orgnist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The IR spectrum provides information about the vibrations of chemical bonds, which absorb infrared radiation at specific frequencies corresponding to the energy required to cause these vibrations. In the case of this compound, the IR spectrum is characterized by absorption bands arising from the vibrations of the pyridine ring and the attached pentyl group.

Detailed research findings specifically documenting the complete experimental IR spectrum of this compound are not extensively published. However, the expected characteristic absorption bands can be reliably predicted based on extensive studies of 3-substituted pyridines and alkyl chains. The primary vibrational modes of interest include the C-H stretching vibrations of both the aromatic ring and the aliphatic chain, the C=C and C=N stretching vibrations within the pyridine ring, and various bending vibrations.

The key regions in the IR spectrum for this compound are:

Aromatic C-H Stretching: The pyridine ring exhibits C-H stretching vibrations typically in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The pentyl group gives rise to strong C-H stretching absorptions just below 3000 cm⁻¹, in the range of 2960-2850 cm⁻¹. These are usually the most intense bands in the spectrum.

Pyridine Ring Stretching: The C=C and C=N double bond stretching vibrations of the pyridine ring result in a series of bands in the 1600-1400 cm⁻¹ region. For 3-substituted pyridines, characteristic bands appear around 1590, 1575, 1475, and 1420 cm⁻¹.

C-H Bending Vibrations: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as the bending vibrations of the aliphatic CH₂ and CH₃ groups, occur in the fingerprint region (below 1400 cm⁻¹).

The following table summarizes the expected characteristic IR absorption bands for this compound based on established spectroscopic data for related compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 - 3010 | Medium to Weak | Aromatic C-H Stretching (Pyridine Ring) |

| ~2958 | Strong | Asymmetric C-H Stretching (CH₃ in Pentyl) |

| ~2930 | Strong | Asymmetric C-H Stretching (CH₂ in Pentyl) |

| ~2870 | Medium | Symmetric C-H Stretching (CH₃ in Pentyl) |

| ~2855 | Medium | Symmetric C-H Stretching (CH₂ in Pentyl) |

| ~1590 | Medium | C=C and C=N Ring Stretching |

| ~1575 | Medium | C=C and C=N Ring Stretching |

| ~1475 | Medium | C=C and C=N Ring Stretching |

| ~1455 | Medium | Asymmetric C-H Bending (CH₃ and CH₂) |

| ~1420 | Medium | C=C and C=N Ring Stretching |

| ~1375 | Medium to Weak | Symmetric C-H Bending (CH₃) |

| ~1025 | Medium | In-plane C-H Bending (Pyridine Ring) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules. These calculations can help elucidate the mechanisms of reactions involving pyridine (B92270) derivatives, including 3-pentylpyridine. For instance, DFT calculations have been used to investigate the adsorption of pyridine and its alkyl derivatives, such as 4-pentylpyridine, on metal surfaces like Cu(100) to understand corrosion inhibition mechanisms sid.ir. Such studies involve optimizing molecular geometries and calculating properties like adsorption energy, HOMO-LUMO gap, and dipole moment to correlate molecular structure with inhibitory effects sid.irnajah.edu. While direct studies on this compound's reaction mechanisms using quantum chemical calculations were not explicitly found in the search results, the application of these methods to similar alkylpyridines suggests their relevance for understanding this compound's reactivity in various chemical transformations.

In Silico Evaluation of Biological Activity

In silico methods are increasingly used to predict and evaluate the potential biological activity of chemical compounds. These computational approaches can help screen compounds for potential therapeutic applications or understand their interactions with biological targets. For example, in silico analyses have been performed on various compounds, including thienopyridine derivatives, to predict their biological activity, such as potential inhibition of enzymes like acetylcholinesterase or protein kinases acs.orgresearchgate.net. These studies often involve analyzing molecular descriptors and using predictive models to assess the likelihood of a compound exhibiting a particular biological effect uky.edu. While specific in silico studies focusing solely on the biological activity of this compound were not prominently featured, the application of these techniques to related pyridine-containing structures indicates their potential for evaluating the biological profile of this compound journal-vniispk.ruscispace.comnih.gov.

Computational Studies on Spin Crossover Complexes

Computational studies, including DFT calculations and molecular modeling, play a significant role in understanding the behavior of spin crossover (SCO) complexes that incorporate organic ligands like pyridine derivatives. These studies help to elucidate the factors influencing the spin state transitions in these materials. For example, computational modeling has been used to study host-guest complexes involving SCO porous coordination polymers, providing details about the structures and interactions between the framework and guest molecules researchgate.net. 4-(3-Pentyl)pyridine has been investigated as a guest molecule or ligand in spin crossover complexes, and computational studies contribute to understanding how its presence affects the spin transition properties of these materials researchgate.netacs.orgacs.orgmdpi.commdpi.com. These computational approaches can help predict and interpret the magnetic behavior of SCO complexes containing this compound or its isomers.

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 238307 |

| 2-(3-pentyl)pyridine (B1584418) | 81887 |

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound

The following table presents predicted Collision Cross Section (CCS) values for this compound with various adducts, calculated using CCSbase. These values are relevant in analytical techniques like ion mobility-mass spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 150.12773 | 133.1 |

| [M+Na]+ | 172.10967 | 146.8 |

| [M+NH4]+ | 167.15427 | 142.5 |

| [M+K]+ | 188.08361 | 138.6 |

| [M-H]- | 148.11317 | 135.7 |

| [M+Na-2H]- | 170.09512 | 141.3 |

| [M]+ | 149.11990 | 135.9 |

| [M]- | 149.12100 | 135.9 |

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for 2-(3-pentyl)pyridine

For comparison, here are the predicted CCS values for the isomer 2-(3-pentyl)pyridine with various adducts. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 150.12773 | 133.3 |

| [M+Na]+ | 172.10967 | 146.6 |

| [M+NH4]+ | 167.15427 | 142.5 |

| [M+K]+ | 188.08361 | 139.3 |

| [M-H]- | 148.11317 | 135.7 |

| [M+Na-2H]- | 170.09512 | 141.2 |

| [M]+ | 149.11990 | 136.0 |

| [M]- | 149.12100 | 136.0 |

Environmental and Biological Research Aspects

Environmental Fate and Degradation Studies

The environmental persistence of pyridine (B92270) and its derivatives, such as 3-pentylpyridine, is determined by a combination of abiotic and biotic processes. tandfonline.com These compounds enter the environment through industrial and agricultural activities. tandfonline.comnih.gov While pyridine itself is readily degraded in soil, the biodegradability of its substituted derivatives can be significantly altered by the nature and position of the substituents on the pyridine ring. tandfonline.comnih.gov

The abiotic degradation of pyridine compounds in the environment includes photochemical transformations. tandfonline.com This process is a significant factor in the breakdown of many recalcitrant pollutants in surface waters. mdpi.com The degradation is driven by sunlight, and its rate can be influenced by environmental factors such as the intensity of solar irradiance, water depth, and the presence of dissolved organic carbon. mdpi.com

Photo-initiated oxidative degradation is considered a primary abiotic degradation pathway for many organic compounds in aerobic environments. researchgate.net This process typically begins with the absorption of light, which leads to the formation of free radicals, initiating a cascade of oxidative reactions. researchgate.net For pyridine compounds, this can involve reactions with photochemically generated reactive species like hydroxyl radicals. While specific data on the photochemical degradation of this compound is limited, the general pathways for pyridines suggest it is susceptible to these transformations. tandfonline.com Furthermore, hydroxylated metabolites, which are common products of biotic degradation, may themselves be susceptible to further photochemical degradation due to their ability to absorb light in the solar actinic range (wavelengths >300 nm). researchgate.net

Biotic degradation is a crucial mechanism for the removal of pyridine compounds from the environment, with numerous bacteria and fungi capable of metabolizing these substances. tandfonline.comnih.govnih.gov Bacteria capable of degrading pyridines have been isolated from various environments, including polluted soils and marine sediments. researchgate.netnih.gov

The structure of alkylpyridines significantly influences their susceptibility to microbial attack. Research has shown that the position of the alkyl group on the pyridine ring affects the rate of degradation. Specifically, isomers with an alkyl substituent at the C-3 position, such as this compound, have been found to be more resistant to degradation compared to other isomers. nih.gov

A common mechanism in the bacterial degradation of many simple pyridine derivatives is initial hydroxylation of the pyridine ring, which often incorporates an oxygen atom derived from water. tandfonline.comnih.gov This step is catalyzed by enzymes such as mono- or dioxygenases and results in hydroxylated intermediates that are then channeled into further catabolic pathways. nih.govresearchgate.net Various bacterial genera, including Agrobacterium, Arthrobacter, and Burkholderia, are known to possess these catabolic pathways. researchgate.netnih.gov

The central process in the complete biodegradation of this compound is the cleavage of the stable aromatic pyridine ring. Research on pyridine and its derivatives has elucidated several enzymatic pathways through which this occurs.

One established pathway involves the initial hydroxylation of the pyridine ring to form dihydroxy-pyridines. For example, pyridine-3,4-diol, an intermediate in the metabolism of 4-hydroxypyridine (B47283) by Agrobacterium sp., is cleaved by a dioxygenase enzyme. nih.gov This enzyme acts on the ring between the C-2 and C-3 positions, breaking it open and leading to the formation of intermediates like 3-formylpyruvate, which are further metabolized to central metabolites such as pyruvate (B1213749) and formate. nih.gov

A more direct and novel ring cleavage mechanism has been identified in Arthrobacter sp. strain 68b for the degradation of unsubstituted pyridine. nih.gov This pathway does not require prior hydroxylation of the ring. Instead, a two-component flavin-dependent monooxygenase system, encoded by the pyrA and pyrE genes, catalyzes a direct oxidative cleavage of the pyridine ring. researchgate.netnih.gov This initial enzymatic attack is followed by a series of steps involving a dehydrogenase and an amidohydrolase, ultimately breaking down the compound into succinic acid, which can enter the cell's central metabolism. researchgate.netnih.gov

Formation in Food Systems and Thermal Interactions

This compound has been identified as a volatile compound formed during the thermal processing of foods. Its formation is primarily linked to complex chemical reactions involving the interaction of amino acids with lipid degradation products.

The formation of this compound can occur through the thermal interaction of amino acids with lipid-derived carbonyl compounds, a process related to the Maillard reaction. acs.org Specifically, this compound has been tentatively identified as a product when various amino acids are heated with 2,4-decadienal, a known lipid oxidation product. acs.org

The type of amino acid influences the yield of pentylpyridines. In one study, the relative yields of alkylpyridine formation from the reaction with 2,4-decadienal decreased in the order of asparagine > glutamine > aspartic acid > glutamic acid > glycine. acs.org The nitrogen atom in the pyridine ring is supplied by the amino acid. Free ammonia (B1221849), which can be released from amino acids like asparagine and glutamine through deamidation at high temperatures, is particularly effective in reacting with 2,4-decadienal to form pentylpyridines. nih.govdss.go.th However, the α-amino groups of the amino acids can also contribute directly to the formation of the pyridine ring. acs.org

The environment in which these thermal reactions occur has a significant impact on the type and quantity of products formed. Studies comparing aqueous systems to oil-based systems have revealed differences in the formation of pentylpyridine isomers.

In reactions between amino acids and 2,4-decadienal, the formation of 2-pentylpyridine (B1580524) was significantly enhanced in an oil medium compared to an aqueous one, particularly when glutamine was the amino acid source. nih.gov Conversely, only a small amount of this compound was formed under these oil-based conditions. nih.gov This was observed despite the fact that less free ammonia was liberated from the amino acids in the oil system, indicating that the reaction medium plays a critical role in directing the reaction pathways that lead to different isomers. nih.gov

Table 1: Influence of Reaction Medium on Pentylpyridine Formation This interactive table summarizes findings from a study reacting glutamine with 2,4-decadienal at 180°C, showing the relative formation of pentylpyridine isomers in different media.

| Isomer | Reaction Medium | Relative Amount Formed | Finding Source |

| 2-Pentylpyridine | Aqueous | Low | nih.gov |

| 2-Pentylpyridine | Oil | High (>10x increase vs. Aqueous) | nih.gov |

| This compound | Oil | Small Amount | nih.gov |

Medicinal and Pharmaceutical Chemistry Research

Research into this compound and its derivatives has unveiled a range of potential applications within medicinal and pharmaceutical chemistry. The unique structural and electronic properties of the pyridine ring, modified by the lipophilic pentyl group, make it a versatile scaffold for drug design and development.

Ligand Design for Metal Ion Complexation

The stability of metal complexes with polypyridyl ligands is affected by the size of the metal ion; for instance, some polypyridyls show a preference for samarium(III) (Sm(III)) because its ionic radius is an optimal fit for the ligand's coordination cavity. researchgate.net The formation of complexes is often studied using UV-visible spectroscopy, where changes in the π-π* transitions of the ligand upon coordination with a metal ion are observed. nih.gov For example, the complexation of terpyridine with metal ions like Zn(II), Cd(II), and Pb(II) leads to a distinct sharpening of the broad π-π* transition peaks of the free ligand. nih.gov The design of these ligands is crucial for applications such as the separation of americium(III) from lanthanide(III) ions and the potential removal of metal ions like copper(II) or zinc(II) in the context of neurological diseases. rsc.org

Table 1: Factors Influencing Pyridyl-Based Ligand-Metal Ion Complexation

| Factor | Description | Reference |

|---|---|---|

| Metal Ion Size | The radius of the metal cation affects the stability and geometry of the complex, with optimal sizes leading to stronger binding. | researchgate.net |

| Chelate Ring Size | The number of atoms in the ring formed by the ligand and metal ion influences selectivity. | rsc.org |

| Ligand Preorganization | Rigid ligands with a well-defined conformation (e.g., using benzo groups) often form more stable complexes. | rsc.org |

| Steric Hindrance | Clashes between atoms on the ligand can decrease complex stability. | rsc.org |

| Solvation Effects | The interaction of the ligand and metal ion with the solvent plays a role in the thermodynamics of complexation in aqueous solutions. | rsc.org |

Antifungal Activity and Mechanism of Action of Pyridinium (B92312) Compounds

Pyridinium compounds, which are derivatives of pyridine, have demonstrated notable antifungal properties. The quaternization of the pyridine nitrogen to form a pyridinium salt often enhances biological activity. For example, pyridinium bromide salts have shown excellent activity against various Gram-negative bacteria by achieving an appropriate balance between hydrophobicity and hydrophilicity. nih.gov Research on various pyridine derivatives has identified compounds with significant antifungal effects against pathogens like Candida albicans and Aspergillus niger. nih.gov

In one study, two compounds from the pyridine and triazine families were identified as having potent fungicidal activity against C. albicans, including strains resistant to conventional drugs like fluconazole. nih.gov These compounds were found to inhibit biofilm formation and reduce the thickness of the mannan (B1593421) cell wall. nih.gov In an infection model using Caenorhabditis elegans, these pyridine-based compounds not only decreased the mortality of nematodes infected with C. albicans but also enhanced the expression of the host's antimicrobial genes, promoting the elimination of the fungal pathogen. nih.gov The mechanism of action for certain antifungal pyridines involves disrupting the fungal cell wall and modulating the host's immune response. nih.gov

Role as Bioisosteres in Drug Discovery

Bioisosterism is a key strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance the compound's potency, selectivity, or pharmacokinetic profile. nih.govresearchgate.net The pyridine ring is frequently employed as a bioisostere for a benzene (B151609) ring. mdpi.com This substitution can introduce significant changes, such as adding a hydrogen bond acceptor (the pyridine nitrogen), increasing water solubility, and altering the electronic nature of the ring, which can lead to improved drug-like properties. mdpi.com

For instance, in the development of an antihistamine drug, Rupatadine, replacing the original pyridine ring with a saturated 3-azabicyclo[3.1.1]heptane core—a saturated mimetic of pyridine—led to a dramatic improvement in solubility, metabolic stability, and lipophilicity. chemrxiv.org However, the success of such a replacement is not guaranteed. In the development of antagonists for the GluN2B subunit of the NMDA receptor, replacing a chloro- or nitrobenzene (B124822) ring with a pyridine ring resulted in a more than 100-fold reduction in affinity, indicating that the pyridine ring was not a suitable bioisostere in that specific molecular context. nih.gov This highlights that the utility of a bioisosteric replacement is highly dependent on the specific interactions between the drug candidate and its biological target. mdpi.comnih.gov

Inhibitor Identification (e.g., Acetylcholinesterase, Tyrosine-Protein Kinase)

The pyridine scaffold is a common feature in molecules designed as enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibition: Pyridinium compounds have been investigated as reversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. nih.gov Certain pyridinium compounds have been shown to bind to the catalytic and/or allosteric sites of AChE, thereby protecting the enzyme from irreversible inhibition by organophosphorus agents like soman (B1219632) and VX. nih.gov For example, 3-benzidino-6-phenylpyridazine has been identified as an AChE inhibitor with an IC₅₀ value of 1.43 μM. nih.gov

Tyrosine-Protein Kinase Inhibition: Pyridine derivatives are also prominent in the design of tyrosine kinase inhibitors, a major class of anti-cancer drugs. nih.gov The 4-(phenylamino)quinazoline class of inhibitors, which are potent against the epidermal growth factor receptor (EGFR) tyrosine kinase, often suffer from poor aqueous solubility. nih.gov To address this, pyrido[4,3-d]pyrimidine (B1258125) analogs were synthesized, where a pyridine ring replaces a benzene ring in the quinazoline (B50416) core. nih.gov These pyridine-containing compounds retained high inhibitory activity (with IC₅₀ values in the nanomolar range) while exhibiting significantly improved aqueous solubility. nih.gov In another example, a novel pyridine bioisostere of the c-Met kinase inhibitor cabozantinib (B823) was synthesized by replacing a central benzene ring with a pyridine ring. mdpi.com This modification resulted in a compound with an IC₅₀ value of 4.9 nM, comparable to that of cabozantinib itself (5.4 nM). mdpi.com

Table 2: Examples of Pyridine Derivatives as Enzyme Inhibitors

| Enzyme Target | Compound Class/Example | Key Finding | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Mono-pyridinium compounds | Reversible inhibition and protection against phosphonylation by nerve agents. | nih.gov |

| Acetylcholinesterase (AChE) | 3-benzidino-6-phenylpyridazine | Reversible inhibition with an IC₅₀ of 1.43 μM. | nih.gov |

| Tyrosine-Protein Kinase (EGFR) | Pyrido[4,3-d]pyrimidines | Retained potent inhibition (IC₅₀ = 0.5-10 nM) with increased aqueous solubility. | nih.gov |

| Tyrosine-Protein Kinase (c-Met) | Pyridine bioisostere of Cabozantinib | Potent inhibition (IC₅₀ = 4.9 nM), comparable to the parent drug. | mdpi.com |

Applications in Synthetic Routes to Bioactive Molecules

Substituted pyridines like this compound are valuable building blocks in organic synthesis. The pyridine ring is a core component of numerous top-selling pharmaceuticals, including proton pump inhibitors like omeprazole (B731) and rabeprazole, and allergy medications such as clarinex. beilstein-journals.org Synthetic strategies often involve constructing the pyridine ring or, more commonly, using a pre-functionalized pyridine as a starting material. beilstein-journals.org

Agricultural Applications

While specific agricultural applications for this compound are not extensively documented in the reviewed literature, the broader class of pyridine derivatives has a significant presence in agrochemistry. The structural motifs found in medicinal chemistry often translate to agricultural applications, such as in pesticides and herbicides. The biological activity of pyridine compounds, including their potential as enzyme inhibitors or antifungal agents, suggests that derivatives of this compound could be explored for crop protection or other agricultural uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。